molecular formula C27H35N3O6 B560148 (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 1450662-32-4

(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No. B560148
M. Wt: 497.592
InChI Key: KTNONZZRAASOPY-CGAIIQECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oral active histone deacetylase inhibitor with potent antitumor activity;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on efficient synthesis methods. For example, a study by Gore and Narasimhan (1988) detailed the synthesis of related compounds involving hydrogenolysis and lithiation processes (Gore & Narasimhan, 1988).
  • Another study by Shirasaka et al. (1990) described a practical synthesis process for related compounds, starting from specific aldehydes and achieving good overall yields (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Applications in Medicinal Chemistry and Drug Development

  • Kawamura et al. (2011) conducted a study synthesizing PET (Positron Emission Tomography) probes related to this compound for assessing the function of drug efflux transporters, which are crucial in drug resistance and efficacy studies (Kawamura et al., 2011).
  • In a study by Althuis et al. (1980), derivatives of similar compounds were evaluated for their antiallergy activity, indicating potential applications in allergy treatment research (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Pharmacological Properties and Potential Applications

  • A study by Paek et al. (2006) explored the metabolism of HM-30181, a compound structurally related to our compound of interest, in rats, providing insights into the metabolism and pharmacokinetics of similar compounds (Paek, Ji, Kim, Lee, & Lee, 2006).
  • Research by Aghekyan et al. (2015) into propanediol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a related compound, highlights the continuous exploration of new derivatives for various pharmacological applications (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).

properties

CAS RN

1450662-32-4

Product Name

(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C27H35N3O6

Molecular Weight

497.592

IUPAC Name

(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C27H35N3O6/c1-5-6-23(17(2)3)27(33)30-15-19-13-22(36-16-25(31)29-34)10-7-18(19)14-24(30)26(32)28-20-8-11-21(35-4)12-9-20/h7-13,17,23-24,34H,5-6,14-16H2,1-4H3,(H,28,32)(H,29,31)/t23?,24-/m0/s1

InChI Key

KTNONZZRAASOPY-CGAIIQECSA-N

SMILES

CCCC(C(C)C)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO

synonyms

ZYJ34V;  (3S)-2-(2-Propylpentanoyl)-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 6
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

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